6-Methyl-6-dodecene
Description
Properties
CAS No. |
101165-44-0 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.351 |
IUPAC Name |
6-methyldodec-6-ene |
InChI |
InChI=1S/C13H26/c1-4-6-8-10-12-13(3)11-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
NKLPGEJPQKIXSP-UHFFFAOYSA-N |
SMILES |
CCCCCC=C(C)CCCCC |
Synonyms |
6-Methyl-6-dodecene |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Elucidation Studies of 6 Methyl 6 Dodecene Transformations
Fundamental Mechanistic Pathways in Alkene Formation and Transformation
This section explores key reaction mechanisms that are central to the synthesis and modification of alkenes, including 6-Methyl-6-dodecene.
Elucidation of Reductive Coupling Mechanisms (e.g., Ti(0) and Ti(III) mediated pathways)
Reductive coupling reactions, particularly those mediated by low-valent titanium species, are powerful methods for the formation of carbon-carbon double bonds, often from carbonyl compounds. The McMurry coupling, a prominent example, typically involves the reductive coupling of two carbonyl groups (ketones or aldehydes) to form an alkene. For the synthesis of this compound, a potential precursor could be 6-methyl-6-dodecanone.
The mechanism generally proceeds through the formation of low-valent titanium species, such as Ti(0) or Ti(III), which then coordinate to the carbonyl oxygen atoms. This coordination facilitates the transfer of electrons, leading to the formation of a pinacol (B44631) intermediate (a vicinal diol). Subsequent deoxygenation, often involving a metallocyclic intermediate, and elimination of titanium oxides result in the formation of the alkene. Studies on the McMurry coupling have elucidated the involvement of Ti(0) species, which can insert into C-O bonds, and Ti(III) species, which are believed to be active in the catalytic cycle. The stereochemistry of the resulting alkene (E/Z isomers) can be influenced by the nature of the carbonyl compound and the reaction conditions. While direct studies specifically detailing the Ti-mediated reductive coupling for this compound are not extensively documented in the provided search results, the general principles of McMurry coupling are applicable.
Olefin Metathesis Catalytic Cycles (Chauvin Mechanism, Metallocyclobutane Intermediates, Alkylidene Exchange)
Olefin metathesis is a versatile reaction that rearranges carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of molybdenum, tungsten, and ruthenium. The fundamental mechanism, as described by the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate. This intermediate is generated by the [2+2] cycloaddition of an alkene to a metal-alkylidene species. The metallacyclobutane then undergoes a cycloreversion, breaking down into a new alkene and a new metal-alkylidene. This process can be a cross-metathesis, where two different alkenes react, or a self-metathesis, where a single alkene reacts with itself.
For this compound, olefin metathesis could be employed to synthesize it from smaller alkenes or to transform it into other olefinic products. For instance, cross-metathesis between a terminal alkene and a suitable internal alkene, or self-metathesis of a precursor with a similar branching pattern, could yield this compound. The mechanism involves the formation of a metallacyclobutane where the metal is bonded to four carbon atoms. Subsequent fragmentation of this ring system leads to the exchange of alkylidene fragments, thereby forming new C=C bonds. The stability and reactivity of the metallocyclobutane intermediate are crucial for the catalytic cycle's efficiency.
Grignard Reaction Mechanisms and Stereo-Control
Grignard reagents (organomagnesium halides, RMgX) are widely used in organic synthesis for forming new carbon-carbon bonds, typically by reacting with carbonyl compounds (aldehydes, ketones, esters) or epoxides. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate, which upon workup yields an alcohol.
To synthesize this compound, a Grignard reaction could be utilized in a multi-step process. For example, a Grignard reagent derived from a suitable alkyl halide could react with a ketone to form a tertiary alcohol. Subsequent dehydration of this tertiary alcohol would then yield the desired alkene, this compound. The dehydration step typically proceeds via an E1 mechanism, involving protonation of the alcohol to form a good leaving group (water), followed by the formation of a carbocation intermediate, and finally deprotonation to form the alkene. The regioselectivity of the elimination (which double bond forms) and stereoselectivity (E/Z isomerism) can be influenced by the structure of the carbocation and the reaction conditions. For instance, the elimination from a tertiary carbocation can lead to multiple alkene isomers.
Hydroboration Reaction Mechanisms: Syn-Addition and Transition States
Hydroboration is a two-step process that adds a boron-hydrogen bond across a carbon-carbon double bond, followed by oxidation to yield an alcohol. The first step, hydroboration, is characterized by a concerted, syn-addition of the B-H bond to the alkene. This means that both the boron and hydrogen atoms add to the same face of the double bond. The mechanism involves a four-membered cyclic transition state where the boron atom and the hydrogen atom are simultaneously transferred to the alkene carbons.
For this compound, hydroboration would lead to the addition of a borane (B79455) moiety and a hydrogen atom across the C=C bond. The regioselectivity of hydroboration is generally anti-Markovnikov, meaning the boron atom attaches to the less substituted carbon of the double bond. In the case of this compound, the double bond is trisubstituted, with one carbon being part of a methyl group and the other being part of the dodecene chain. The steric and electronic effects of the methyl group and the alkyl chain would influence the regioselectivity. The transition state involves a partial positive charge developing on the more substituted carbon and a partial negative charge on the boron, which is consistent with the anti-Markovnikov addition. Subsequent oxidation (e.g., with hydrogen peroxide in basic solution) replaces the boron atom with a hydroxyl group, yielding an alcohol.
Alkene Isomerization Mechanisms (e.g., 1,3-Hydrogen Shift, Transition Metal-Catalyzed Isomerization)
Alkenes can undergo isomerization, a process where the double bond shifts position or the stereochemistry changes. One common mechanism for internal alkene isomerization involves a 1,3-hydrogen shift, which can occur via a series of allylic rearrangements. This process often requires a catalyst, such as an acid or a transition metal complex.
Transition metal-catalyzed isomerization typically involves the formation of a metal-hydride species that adds to the alkene, forming an alkyl-metal intermediate. This intermediate can then undergo a β-hydride elimination to regenerate the metal-hydride and form a new alkene isomer. The process can repeat, allowing the double bond to migrate along the carbon chain until a thermodynamically more stable isomer is formed. For this compound, isomerization could lead to the formation of other dodecene isomers, such as those with the double bond shifted to a terminal position or to a different internal position, or changes in E/Z stereochemistry. The driving force for isomerization is often the formation of a more substituted alkene, which is generally more stable.
Catalytic Alkylation Mechanisms (e.g., Lewis Acid Catalysis, Carbonium Ion Formation)
Catalytic alkylation involves the addition of an alkyl group to a molecule, often catalyzed by Lewis acids or Brønsted acids. In the context of alkenes, alkylation can refer to the addition of an alkyl halide or another alkene to an existing alkene, typically forming a larger hydrocarbon.
A common mechanism for acid-catalyzed alkylation of alkenes involves the formation of a carbocation intermediate. A proton from the acid catalyst (or a Lewis acid complexed with a proton source) adds to the alkene double bond, generating a carbocation. This carbocation is then attacked by another nucleophile, such as a halide ion or another alkene molecule. If another alkene molecule acts as the nucleophile, it leads to the formation of larger, branched alkanes or alkenes through a carbocationic chain mechanism. For example, in the synthesis of high-octane gasoline components, alkenes are often alkylated with isobutane.
If this compound were to be synthesized via alkylation, it might involve the alkylation of a smaller alkene with a suitable alkyl halide or organometallic reagent, or the alkylation of a precursor with a methyl group. The formation of a carbocation intermediate is central to many of these processes, and the stability of the carbocation dictates the regioselectivity and potential for rearrangements. Lewis acids like AlCl3 or BF3, often in conjunction with a co-catalyst, are commonly used to generate these carbocations.
Role of Transition Metal Catalysts in Mechanistic Control
Transition metal catalysts are indispensable in modern organic synthesis for their ability to activate chemical bonds and facilitate complex transformations with high selectivity. For this compound, these catalysts enable reactions such as isomerization, cross-coupling, hydroformylation, and benzylation by providing specific reaction mechanisms that dictate the formation of desired products. The precise control over these mechanisms allows for fine-tuning of reaction outcomes, from regioselectivity to stereoselectivity.
Ruthenium-Catalyzed Reaction Mechanisms
Ruthenium catalysts are known for their versatility in alkene transformations, including isomerization and hydrogenation. Mechanistic studies suggest that ruthenium catalysts can operate through various pathways. For instance, in alkene isomerization, ruthenium species, particularly Ru(II) complexes, can form "peralkene" intermediates that facilitate a "chain-walking" mechanism, promoting double bond migration nih.govacs.orgresearchgate.net. This process often involves a Finke-Watzky catalyst formation mechanism, where the active species are generated in situ from soluble ruthenium sources acs.orgresearchgate.net. The catalytic cycle typically involves coordination of the alkene, followed by isomerization steps, and potentially hydrogen transfer or other functionalizations depending on the specific reaction mdpi.comresearcher.life. Ruthenium-hydride species are often implicated as key intermediates in these isomerization pathways mdpi.com.
Palladium-Catalyzed Cross-Coupling Mechanisms
Palladium catalysis is a cornerstone of C-C bond formation, with cross-coupling reactions being a prime example. In palladium-catalyzed cross-coupling reactions involving alkenes like this compound, the general catalytic cycle typically comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination rsc.orglibretexts.orgnobelprize.orglibretexts.orgmt.comresearchgate.netuwindsor.cawikipedia.org.
For this compound, palladium catalysis could be employed in reactions like Suzuki coupling if it were functionalized with a halide or pseudohalide, or if it were to participate as a coupling partner in other palladium-catalyzed C-H functionalization reactions beilstein-journals.orgsnnu.edu.cn.
Nickel-Catalyzed Benzylation and Isomerization Pathways
Nickel catalysts are effective in promoting both alkene isomerization and alkylation/benzylation reactions. In isomerization processes, nickel catalysts can operate via mechanisms involving nickel-hydride intermediates. These intermediates coordinate to the alkene, followed by migratory insertion and β-hydride elimination, leading to double bond migration organic-chemistry.orgrutgers.eduuni-regensburg.de. For example, nickel phosphite (B83602) complexes can catalyze the isomerization of alkenes, with the active species often generated by protonation of a Ni(0) precatalyst rutgers.edu. The mechanism involves alkene coordination, insertion into a Ni-H bond, and subsequent β-hydride elimination organic-chemistry.orgrutgers.edu.
In benzylation or alkylation reactions, nickel catalysis can involve complex pathways. For instance, in the context of C-H functionalization or cross-coupling, nickel can mediate the formation of C-C bonds through cycles involving oxidative addition, transmetalation, and reductive elimination, similar to palladium catalysis wikipedia.orgethz.chnih.govmdpi.com. Nickel-catalyzed reactions might also involve single-electron transfer (SET) pathways or operate through Ni(I)/Ni(III) or Ni(II)/Ni(0) cycles, depending on the specific reaction and ligands employed nih.govmdpi.com.
Cobalt-Catalyzed Stereoselective Olefin Isomerization
Cobalt catalysts are particularly noted for their ability to catalyze stereoselective olefin isomerization. Studies have shown that cobalt complexes, especially those with bulky ligands, can selectively isomerize terminal alkenes to internal alkenes, often favoring the Z-isomer acs.orgresearchgate.netnih.govresearchgate.netchinesechemsoc.org. The mechanisms typically involve a cobalt-hydride species that undergoes insertion into the alkene, followed by β-hydride elimination. This process can lead to a "chain-walking" mechanism, allowing the double bond to migrate along the carbon chain acs.orgresearchgate.netchinesechemsoc.org.
One proposed mechanism for Z-selective isomerization involves a cobalt-hydride species that inserts into the terminal alkene. This is followed by β-hydride elimination, which can occur stereoselectively depending on the catalyst's geometry and the steric environment. The use of specific ligands, such as bulky β-diketiminate ligands, is crucial for controlling the stereoselectivity, often through steric effects in the transition state for β-hydride elimination acs.orgnih.gov. Deuterium (B1214612) labeling studies have helped elucidate these pathways, confirming the involvement of cobalt-hydride intermediates and migratory insertion/β-hydride elimination steps researchgate.netchinesechemsoc.org.
Rhodium-Catalyzed Hydroformylation of Long-Chain Alkenes
Rhodium catalysts are widely used for the hydroformylation of alkenes, a process that adds a formyl group (-CHO) and a hydrogen atom across the double bond to produce aldehydes. For long-chain alkenes like this compound, rhodium-catalyzed hydroformylation typically follows the well-established "Wilkinson cycle" or related mechanisms acs.orgmpg.deuva.nlnih.govrsc.orggoogle.comresearchgate.net.
The general mechanism involves several key steps:
Mechanistic studies, including deuterium labeling and operando spectroscopy, help identify rate-determining steps, which can be alkene coordination or hydrogenolysis depending on the catalyst and ligand system mpg.de. The presence of polyunsaturated components in feedstocks can lead to isomerization and temporary catalyst inhibition by forming stable η³-Rh allyl species rsc.org.
Computational Chemistry and Theoretical Modeling of 6 Methyl 6 Dodecene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. acs.orgmdpi.com It has proven to be a valuable tool for investigating the properties and reactivity of organic molecules, including branched alkenes like 6-methyl-6-dodecene.
Prediction and Elucidation of Reaction Pathways and Transition States
Quantum chemical calculations, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. acs.org This allows for the prediction and characterization of reaction pathways, including the identification of transition states and intermediate species. For alkene systems, DFT has been successfully used to explore various reaction mechanisms, such as those involved in catalytic processes and atmospheric degradation. rsc.orgacs.orgacs.org
In the context of reactions involving branched alkenes, DFT can elucidate how the methyl group in this compound influences reaction barriers and product selectivity. acs.org By calculating the energies of transition states for different possible pathways, researchers can predict the most likely course of a reaction. acs.orgrsc.org For instance, in catalytic hydroarylation, DFT studies have revealed that the regioselectivity (linear vs. branched products) is governed by the subtle interplay of steric and electronic effects, which can be precisely modeled. acs.org
Table 1: Representative Applications of DFT in Alkene Reaction Analysis
| Reaction Type | System Studied | Key Insights from DFT |
| Catalytic Alkoxycarbonylation | Alkenes and Alkynes | Elucidation of catalytic cycles and selectivity-determining steps. rsc.org |
| Iridium-Catalyzed C–H Alkenylation | Benzylamine and Ethyl Acrylate | Determination that C–H activation is reversible and not the rate-determining step. acs.org |
| Gas-Phase Oxidation | Benzene (B151609) and Protonated H2O2 | Identification of competing reaction pathways and transition states. acs.org |
| Radical Addition to Alkenes | Carbon-Centered Radicals and Alkenes | Calculation of kinetic constants and identification of suitable computational methodologies. researchgate.net |
This table is generated based on findings from multiple sources. acs.orgrsc.orgacs.orgresearchgate.net
Investigation of Conformational Preferences and Energetics of Branched Alkenes
The three-dimensional structure of a molecule, or its conformation, plays a crucial role in its reactivity and physical properties. solubilityofthings.com For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible due to rotation around its single bonds.
Computational methods, including DFT, are used to determine the relative energies of these different conformers and to identify the most stable, or lowest energy, structures. researchgate.netnih.gov These studies have shown that for unbranched alkanes, there is a transition from a preference for linear conformations in shorter chains to folded (hairpin) conformations in longer chains, with this transition occurring around hexadecane (B31444) to octadecane. researchgate.net The presence of a methyl branch, as in this compound, introduces additional steric interactions that can further influence conformational preferences.
The accuracy of these calculations is dependent on the chosen DFT functional and basis set. unibas.it The B3LYP functional is often cited as a good compromise between accuracy and computational cost for conformational analysis. unibas.it
Analysis of Electronic Structure and Bonding in this compound
Understanding the electronic structure and bonding in this compound is fundamental to explaining its chemical behavior. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule, the nature of its chemical bonds, and its molecular orbitals. mdpi.comyoutube.com
The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. The methyl group attached to the double bond influences this reactivity through electronic effects. DFT calculations can quantify these effects by analyzing parameters such as Mulliken atomic charges and molecular electrostatic potential (MESP) surfaces. jacsdirectory.com The MESP, for example, visually represents the electron-rich and electron-poor regions of a molecule, highlighting potential sites for reactive encounters.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's reactivity. youtube.com The energy and shape of these orbitals are critical in predicting how this compound will interact with other molecules.
Molecular Dynamics Simulations for Mechanistic Insights
While quantum chemical calculations are excellent for studying static properties and reaction pathways at a local level, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecular systems over time. researchgate.netucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes like conformational changes, diffusion, and the initial stages of chemical reactions on a microscopic scale. researchgate.netosti.gov
For a molecule like this compound, MD simulations can be used to:
Explore the conformational landscape and the rates of interconversion between different conformers.
Simulate the molecule's behavior in different solvent environments.
Investigate the initial steps of reactions, such as the approach of a reactant to the double bond. acs.org
Reactive molecular dynamics (ReaxFF MD) is a particularly powerful variant that allows for the simulation of chemical reactions by dynamically breaking and forming bonds. researchgate.netucl.ac.uk This method has been successfully applied to study the pyrolysis and oxidation of large hydrocarbons, providing detailed mechanistic insights into these complex processes. researchgate.netacs.org Such simulations can reveal the primary reaction pathways and the distribution of products under various conditions.
Development and Validation of Kinetic Models for Branched Hydrocarbons
Kinetic models are essential for simulating and predicting the behavior of chemical systems in real-world applications, such as combustion. osti.govosti.gov These models consist of a large set of elementary reactions with their corresponding rate constants.
The development of accurate kinetic models for large branched hydrocarbons like this compound is a significant challenge. osti.gov Computational chemistry plays a crucial role in this process by providing thermochemical data and rate constants for individual reactions that are difficult or impossible to measure experimentally. mit.edu Quantum chemical calculations can be used to determine the activation energies for key reaction steps, which are then used to calculate rate constants via transition state theory. researchgate.netmit.edu
These computationally derived parameters are then incorporated into larger kinetic models, which are validated against experimental data from sources like shock tubes, flow reactors, and jet-stirred reactors. osti.govresearchgate.net This iterative process of model development, computational refinement, and experimental validation leads to increasingly predictive and reliable kinetic models for branched hydrocarbons. researchgate.net
Table 2: Key Aspects of Kinetic Model Development for Hydrocarbons
| Aspect | Description | Relevance to this compound |
| Reaction Mechanism Generation | Automated or manual generation of a comprehensive set of elementary reactions. | Includes reactions specific to the branched alkene structure, such as H-abstractions from the tertiary carbon. |
| Rate Constant Determination | Calculation of reaction rates using theoretical methods (e.g., TST with DFT energies) or estimation from rate rules. osti.gov | Provides accurate rates for reactions involving the methyl-substituted double bond. |
| Thermochemical Data | Calculation of enthalpies, entropies, and heat capacities for all species in the model. | Ensures thermodynamic consistency of the model. |
| Model Validation | Comparison of model predictions with experimental data over a wide range of conditions. researchgate.netresearchgate.net | Confirms the model's ability to accurately simulate the combustion or pyrolysis of this compound. |
This table is synthesized from information found in multiple sources. osti.govresearchgate.netresearchgate.net
Structure-Reactivity Relationships and QSAR Modeling for Alkene Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. frontiersin.orgscielo.broup.com These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed biological activity or chemical property.
For alkene systems, QSAR models have been developed to predict reaction rate constants, for example, with atmospheric oxidants like ozone and hydroxyl radicals. scielo.brresearchgate.net The descriptors used in these models are often derived from computational chemistry calculations and can include:
Electronic descriptors: Such as HOMO and LUMO energies, ionization potential, and atomic charges. scielo.br
Steric descriptors: Like Sterimol parameters, which quantify the size and shape of substituents. nih.gov
Topological descriptors: Which describe the connectivity of atoms in the molecule. researchgate.net
In the case of this compound, a QSAR model could be used to predict its reactivity based on descriptors that account for its long alkyl chain and the methyl group on the double bond. The development of such a model would involve calculating a range of descriptors for a series of related alkenes and then using statistical methods to find the best correlation with experimentally determined reactivity data. scielo.br This approach allows for the rapid estimation of properties for new or untested compounds, which is valuable in fields like environmental science and materials design.
Advanced Spectroscopic and Analytical Characterization Methodologies in Branched Alkene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. For branched alkenes like 6-Methyl-6-dodecene, NMR is indispensable for confirming its structure and the presence of specific functional groups.
1H and 13C NMR for Structural Elucidation and Stereochemical Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational for determining the molecular skeleton of this compound. The unique chemical environments of the hydrogen and carbon atoms in this molecule lead to characteristic signals in their respective spectra, allowing for definitive structural assignment.
In the ¹H NMR spectrum of this compound, the vinylic proton at the C7 position is expected to appear as a singlet in the downfield region, typically between 5.0 and 6.0 ppm, due to the absence of adjacent protons. The methyl group attached to the quaternary vinylic carbon (C6) is an allylic methyl and usually resonates as a singlet in the range of 1.7-2.0 ppm. The terminal methyl group of the dodecyl chain typically appears as a triplet around 0.9 ppm, coupled to the adjacent methylene (B1212753) group. The methylene protons adjacent to the double bond (C5) would likely resonate as a triplet around 2.0-2.2 ppm, coupled to the vinylic proton. The remaining methylene protons along the dodecyl chain (C2-C4 and C8-C11) would appear as multiplets in the upfield region, generally between 1.2-1.5 ppm orgsyn.orgamazonaws.com.
The ¹³C NMR spectrum provides complementary structural information. The two olefinic carbons (C6 and C7) are expected to resonate in the deshielded region, typically between 120 and 140 ppm. C6, being a quaternary carbon bonded to a methyl group and the rest of the chain, would likely appear at a slightly higher field than C7, which is bonded to a hydrogen atom. The methyl carbon attached to C6 (allylic methyl) would resonate around 20-25 ppm. The terminal methyl carbon would be observed at approximately 14 ppm, characteristic of a saturated alkyl methyl group. The aliphatic methylene carbons would fall within the 25-35 ppm range, with those closer to the double bond potentially showing slight shifts orgsyn.orgrsc.orgchemicalbook.com.
Stereochemical assignment for this compound is straightforward as the double bond is trisubstituted, precluding the existence of E/Z isomers. However, for other branched alkenes, NMR, particularly through analysis of coupling constants and NOE experiments (often part of 2D NMR), is critical for determining stereochemistry.
Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Vinylic H (C7) | 5.0 – 6.0 | s | C7-H |
| Allylic CH₃ (C6-CH₃) | 1.7 – 2.0 | s | C6-CH₃ |
| Terminal CH₃ | 0.8 – 1.0 | t | C12-CH₃ |
| Allylic CH₂ (C5) | 2.0 – 2.2 | t | C5-H |
| Other CH₂s | 1.2 – 1.5 | m | C2-C4, C8-C11-H |
Table 5.1.1.1: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Assignment |
| Vinylic C (C6) | 130 – 140 | C6 |
| Vinylic C (C7) | 120 – 130 | C7 |
| Allylic CH₃ (C6-CH₃) | 20 – 25 | C6-CH₃ |
| Terminal CH₃ | 13 – 15 | C12 |
| Allylic CH₂ (C5) | 28 – 30 | C5 |
| Other CH₂s | 25 – 35 | C2-C4, C8-C11 |
(Note: Specific values are representative and can vary based on solvent and experimental conditions. Actual data would be derived from experimental results.)
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity within molecules like this compound, especially when 1D spectra show overlapping signals.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, identifying protons that are vicinal or geminal. For this compound, a COSY spectrum would show a correlation between the vinylic proton (C7-H) and the adjacent methylene protons (C5-H), confirming their connectivity. Couplings within the aliphatic chain would also be observed, linking adjacent methylene protons and helping to establish the entire carbon backbone wikipedia.orgemerypharma.comlibretexts.org.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons, providing one-bond heteronuclear correlations. This technique is vital for assigning ¹³C NMR signals based on the ¹H NMR assignments. For this compound, HSQC would confirm the direct attachment of the vinylic proton to C7, the methyl protons to their respective carbons (C6-CH₃ and C12-CH₃), and the methylene protons to their corresponding carbons wikipedia.orglibretexts.org.
Solid-State NMR for Related Functionalized Materials
Solid-state NMR is employed when this compound or its derivatives are incorporated into solid matrices or used as monomers in polymer synthesis. This technique provides insights into the molecular structure, dynamics, and phase behavior within these solid materials. For instance, if this compound were functionalized and then polymerized, solid-state ¹³C NMR could characterize the resulting polymer backbone, assess the degree of unsaturation, and analyze the mobility of side chains acs.orgrsc.org. Techniques such as magic-angle spinning (MAS) and cross-polarization (CP) are commonly used to enhance spectral resolution and sensitivity for solid samples, enabling the detailed characterization of materials derived from such branched alkenes.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical tool for determining the molecular weight, elemental composition, and fragmentation patterns of organic compounds, thereby aiding in their identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction Products
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely used for analyzing volatile and semi-volatile organic compounds.
Purity Assessment: In the analysis of this compound, GC-MS is employed to separate the target compound from impurities or byproducts of its synthesis. A pure sample would typically exhibit a single major peak in the GC chromatogram, with its mass spectrum matching that of this compound. The presence of additional peaks indicates the presence of impurities libretexts.org.
Identification of Reaction Products: When this compound participates in chemical reactions, GC-MS is indispensable for identifying the resulting products. By comparing the retention times and mass spectra of the separated components with known standards or spectral libraries, researchers can confirm the formation of desired products or identify unexpected byproducts. The fragmentation pattern of this compound in GC-MS typically involves characteristic cleavages, such as the loss of methyl groups or fragmentation along the dodecyl chain, which aids in its identification. The molecular ion peak (M⁺) for this compound (C₁₃H₂₆) is expected at m/z 182 orgsyn.orgrsc.orgnih.govlibretexts.org.
Table 5.2.1: Characteristic Mass Spectrometric Fragments of this compound (C₁₃H₂₆)
| m/z | Potential Fragment Description | Possible Origin |
| 182 | Molecular Ion (M⁺) | C₁₃H₂₆⁺ |
| 167 | [M - CH₃]⁺ | Loss of methyl group from C6 |
| 153 | [M - C₂H₅]⁺ | Loss of ethyl group from chain |
| 125 | [M - C₄H₉]⁺ | Loss of butyl group from chain |
| 97 | [M - C₆H₁₃]⁺ | Loss of hexyl group from chain |
| 83 | [CH₃-C(CH₃)=CH-CH₂-CH₂]⁺ | Alpha cleavage next to double bond |
| 69 | [CH₃-C(CH₃)=CH-CH₂]⁺ | Allylic cleavage |
| 55 | [CH₂=CH-CH₂-CH₂-CH₂]⁺ or similar C₄H₇⁺ fragment | Fragment from chain |
| 43 | [CH₃-CH₂-CH₂]⁺ or [CH₃-C(CH₃)=CH₂]⁺ | Propyl cation or related fragment |
| 41 | [CH₂=CH-CH=CH₂]⁺ or C₃H₅⁺ | Allylic fragment |
(Note: Specific fragment ions and their intensities can vary depending on the ionization method and instrument. This table presents common fragmentation patterns for alkenes of this structure.)
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. For this compound (C₁₃H₂₆), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental formulas.
The theoretical exact mass for C₁₃H₂₆ can be calculated using the precise isotopic masses of carbon and hydrogen. Using the atomic masses: C (12.000000 Da) and H (1.007825 Da), the exact mass of C₁₃H₂₆ is approximately 13 * 12.000000 + 26 * 1.007825 = 156.000000 + 26.203450 = 182.203450 Da orgsyn.orgyoutube.com. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can confirm that the compound's elemental formula is indeed C₁₃H₂₆, distinguishing it from potential isobaric species. This precision is critical for confirming the identity of synthesized compounds, particularly in complex reaction mixtures or when dealing with novel structures orgsyn.orgyoutube.commsu.edu.
Compound Name List:
this compound
Thermal Analysis Techniques for Related Polymeric Materials
Differential Scanning Calorimetry (DSC) in Polymer Deconstruction Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature and time. It is invaluable for studying thermal transitions in materials, including polymers, such as glass transitions, melting points, crystallization, and importantly, thermal degradation or deconstruction processes. In the context of branched alkenes, DSC can be applied to polymers synthesized from them to understand their thermal stability and breakdown mechanisms.
Research on polyethylene (B3416737) (PE) deconstruction, a common polymer derived from alkenes, demonstrates the utility of DSC. For instance, studies involving the deconstruction of low-density polyethylene (LDPE), which is characterized by branching, utilize DSC in conjunction with molar mass distribution analysis (e.g., gel permeation chromatography) to track changes in polymer species during processes like hydrocracking or pyrolysis acs.orgresearchgate.net. DSC can reveal how branching affects thermal properties and how these properties evolve as the polymer chains break down. For example, changes in melting points and glass transition temperatures (Tg) observed via DSC can indicate alterations in molecular weight and branching structure due to deconstruction tainstruments.coms4science.at. While specific data for this compound polymers are not widely published, DSC would be employed to identify thermal events associated with the degradation of polymers containing this branched alkene, providing insights into the energy barriers and phase transitions during their breakdown.
Table 1: Illustrative DSC Parameters in Polymer Deconstruction Studies
| Polymer Type (Example) | Characteristic Transition | Observed Value (Illustrative) | Relevance to Deconstruction |
| Low-Density Polyethylene (LDPE) | Glass Transition (Tg) | -120 °C to -130 °C | Indicates chain mobility changes during degradation |
| Low-Density Polyethylene (LDPE) | Melting Point (Tm) | 110 °C to 120 °C | Shifts can reveal molecular weight reduction or structural changes |
| Branched Polyisoprene | Glass Transition (Tg) | -19.5 °C to -23.3 °C | Lower Tg in branched polymers compared to linear counterparts, affected by deconstruction |
Note: The values presented are illustrative and based on general observations in branched polymer deconstruction studies. Specific data for polymers derived from this compound would require dedicated experimental investigation.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of materials queensu.camalvernpanalytical.comresearchgate.netcarleton.edu. It probes the top few nanometers of a sample, making it ideal for analyzing surface chemistry, functional groups, and elemental distribution. For branched alkenes and their derivatives, XPS can provide critical information about surface modifications, interactions, or degradation products.
XPS is extensively used to characterize the surface chemistry of various materials, including polymers numberanalytics.comthermofisher.com. For instance, studies involving the functionalization of surfaces with alkenes, such as hydrosilylation reactions on silicon surfaces using alkenes like 1-octene (B94956) and 1-dodecene (B91753), rely on XPS to determine the level of substitution and confirm the presence of the attached organic chains chemrxiv.org. XPS can identify the elemental composition (e.g., C, Si, O) and analyze the C 1s core-level spectra to differentiate between various carbon bonding states, providing insights into the chemical environment of the surface chemrxiv.orgresearchgate.netd-nb.info.
In the context of branched alkenes like this compound, if it were incorporated into a material or used in a surface treatment, XPS could reveal:
The presence and distribution of carbon and hydrogen atoms on the surface.
Changes in surface chemistry due to reactions or degradation.
The elemental composition of any surface contaminants or modification layers.
The chemical states of elements, which can indicate the presence of specific functional groups or oxidation states.
For example, research on the surface analysis of atmospheric particles has used XPS to identify various carbon species, including aromatic and aliphatic C-H bonds, as well as oxidized carbon forms, providing a detailed picture of surface composition researchgate.net. Similarly, XPS is employed to study the surface chemistry of catalysts and battery materials, where precise surface composition is critical for performance thermofisher.com. While direct XPS studies on this compound itself are not prominent, its role as a branched alkene means that XPS is a suitable technique for analyzing any materials or modified surfaces where it is present.
Table 2: Illustrative XPS Surface Analysis Findings for Alkenes and Polymers
| Analyzed Material/System | Technique | Key Surface Information Obtained | Relevance to Branched Alkenes |
| Functionalized Silicon Surfaces (with alkenes) | XPS | Elemental composition (Si, C, O), C 1s spectra indicating alkyl chain bonding | Confirms alkene attachment and surface coverage |
| Polymer Surfaces (e.g., Polyethylene) | XPS | Surface elemental ratios (C/O), presence of functional groups, contamination detection | Assesses surface modifications, degradation, or purity |
| Carbon Nanofibers (CNFs) treated with acids | XPS | Surface oxygen content, types of oxygen-containing groups (e.g., carboxyl) | Indicates surface functionalization and its impact on chemical properties |
| Atmospheric Particles | XPS | Carbon speciation (aliphatic, aromatic, oxidized C), N and S species | Provides detailed surface chemical fingerprint |
Note: This table illustrates the types of information XPS provides for alkene-containing materials. Specific XPS data for this compound would depend on its specific application and the nature of the analyzed surface.
Advanced Applications and Transformations of 6 Methyl 6 Dodecene in Chemical Synthesis
Contribution to Sustainable Chemistry and Waste Upcycling
Transformation of Post-Consumer Waste Polyolefins to Value-Added Alkene Products
The global proliferation of plastic waste, particularly from polyolefins like polyethylene (B3416737), presents a significant environmental challenge. Addressing this necessitates the development of advanced chemical recycling and upcycling strategies that transform these abundant, yet problematic, materials into valuable chemical feedstocks. Research has identified promising pathways for the valorization of post-consumer waste polyolefins into specific alkene products, with a particular interest in internal olefins such as 6-Methyl-6-dodecene.
A notable advancement in this field involves a ruthenium-catalyzed process designed for the upcycling of waste polyethylene researchgate.netbohrium.comresearchgate.net. This methodology employs a two-stage catalytic approach: first, the dehydrogenation of the polyethylene polymer chain to introduce unsaturation, and subsequently, a cross-metathesis reaction with ethylene (B1197577) researchgate.netbohrium.comresearchgate.net. This sophisticated transformation enables the deconstruction of long polymer chains into shorter, more valuable alkene derivatives.
The research highlights a significant selectivity towards the production of dodecene (C12) derivatives, achieving approximately 58% selectivity for these C12 products researchgate.netbohrium.comresearchgate.net. The reaction yields a mixture comprising both terminal and internal olefins. Crucially, the internal olefins represent a substantial portion of the C12 product stream, with a reported ratio of terminal to internal olefins of approximately 1:0.8 researchgate.netbohrium.comresearchgate.net. Within this class of internal dodecene derivatives, specific isomers like this compound are of particular interest as they can serve as versatile building blocks in various chemical synthesis applications researchgate.netbohrium.comresearchgate.net. The process demonstrates efficient material recovery, with around 90% of the initial polyolefin material being accounted for in the product fractions researchgate.netbohrium.comresearchgate.net.
Summary of Research Findings on Polyolefin Upcycling to Dodecene Derivatives:
| Parameter | Value | Source(s) |
| Polyolefin Feedstock | Post-consumer waste polyethylene | researchgate.netbohrium.comresearchgate.net |
| Primary Transformation Method | Ruthenium-catalyzed dehydrogenation and metathesis | researchgate.netbohrium.comresearchgate.net |
| Key Product Class | Dodecene (C12) derivatives | researchgate.netbohrium.comresearchgate.net |
| Selectivity to C12 Derivatives | 58% | researchgate.netbohrium.comresearchgate.net |
| Terminal:Internal Olefin Ratio | 1:0.8 | researchgate.netbohrium.comresearchgate.net |
| Double Bond Formation (Dehydrog.) | Up to 3.38% | researchgate.netbohrium.comresearchgate.net |
| Material Recovery | Approximately 90% | researchgate.netbohrium.comresearchgate.net |
Future Directions and Emerging Research Avenues for 6 Methyl 6 Dodecene Research
Development of Next-Generation Catalytic Systems for Highly Stereoselective Synthesis
Future research will likely focus on designing and implementing novel catalytic systems capable of achieving exceptionally high levels of stereoselectivity in the synthesis of 6-Methyl-6-dodecene. This includes exploring new classes of homogeneous and heterogeneous catalysts, such as chiral transition metal complexes or organocatalysts, specifically tailored to control the stereochemical outcome of reactions leading to this branched alkene. The development of catalysts that can efficiently promote asymmetric transformations, yielding specific enantiomers or diastereomers of this compound if chiral centers are present in related derivatives or precursors, will be a key objective. Research findings in this area often involve detailed mechanistic studies to understand catalyst-substrate interactions and to guide catalyst design. For instance, studies on stereoselective alkene synthesis have demonstrated the utility of specific metal complexes and ligands in controlling double bond geometry (Z/E isomerism) and creating chiral centers in precursor molecules, which could be adapted for this compound synthesis researchgate.netacs.org.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful paradigm for accelerating the discovery and optimization of synthetic routes for this compound. ML algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, identify optimal reaction conditions (temperature, pressure, solvent, catalyst loading), and even propose entirely new synthetic pathways. This approach can significantly reduce the experimental burden associated with process development. For this compound, AI/ML could be employed to predict the stereoselectivity of different catalytic systems, optimize yields, and identify potential side reactions. Research in this domain involves developing predictive models for reaction kinetics and thermodynamics, as well as using generative models to design novel catalysts or reaction sequences molaid.com.
Exploration of Bio-Derived Feedstocks for Sustainable this compound Production
A significant future direction involves the exploration of sustainable and bio-derived feedstocks for the production of this compound. This aligns with the growing global demand for greener chemical manufacturing processes. Research efforts will likely concentrate on developing biocatalytic or chemocatalytic conversion pathways that utilize renewable resources, such as biomass-derived platform chemicals, to synthesize the carbon backbone of this compound. Investigating fermentation processes or enzymatic transformations that can generate precursors or directly produce the target alkene from renewable sources represents a critical area. The efficiency, scalability, and environmental impact of these bio-based routes will be key metrics for evaluation, drawing on advancements in biorefinery technologies and the catalytic upgrading of bio-oils acs.org.
Advancements in In-situ Spectroscopic Monitoring of Reaction Progress
The development and application of advanced in-situ spectroscopic techniques will play a crucial role in understanding and controlling the synthesis of this compound in real-time. Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy allow chemists to monitor reaction progress, identify transient intermediates, and detect the formation of byproducts without the need for sample extraction. This real-time data feedback is invaluable for optimizing reaction parameters and ensuring product quality. Future research will focus on integrating these spectroscopic methods with automated reaction platforms to enable rapid process optimization and robust control strategies for the synthesis of this compound. Findings in this area often highlight how spectral changes correlate with the conversion of starting materials and the formation of desired products, providing critical insights into reaction mechanisms researchgate.netacs.org.
Synergistic Approaches Combining Synthetic and Computational Methodologies for Novel Transformations
A highly promising future avenue involves the synergistic integration of synthetic chemistry and computational methodologies to discover and implement novel transformations involving this compound. Computational tools, including Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep mechanistic insights, predict reaction pathways, and guide the design of new catalysts and reagents. By combining these predictive capabilities with experimental validation, researchers can efficiently explore uncharted chemical space and develop innovative reactions. For this compound, this synergy could lead to the development of new functionalization reactions, selective isomerizations, or polymerization pathways, significantly expanding its utility and application scope. Research findings in this area often showcase how computational predictions accurately guide experimental design, leading to the successful realization of complex chemical transformations molaid.comarchive.org.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methyl-6-dodecene, and how can purity be validated?
- Methodology : Common synthesis involves acid-catalyzed isomerization of dodecene derivatives or Grignard reactions with tailored alkyl halides. Post-synthesis, purity is assessed via gas chromatography (GC) coupled with mass spectrometry (MS) to detect isomers or byproducts. Fractional distillation under inert atmospheres (e.g., nitrogen) minimizes oxidative degradation .
- Key Considerations : Document reaction conditions (temperature, catalysts, solvents) meticulously to ensure reproducibility. Reference spectral libraries (e.g., NIST) for GC-MS peak identification .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and double-bond geometry. Infrared (IR) spectroscopy confirms functional groups (e.g., C=C stretching at ~1650 cm⁻¹). For quantitative analysis, integrate NMR peak areas or use high-resolution MS for molecular formula validation .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculators) to resolve ambiguities .
Q. How should researchers ensure the compound’s stability during storage and experimentation?
- Methodology : Store under inert gases (argon) at low temperatures (−20°C) to prevent oxidation. Regularly monitor degradation via thin-layer chromatography (TLC) or GC. Include stabilizers (e.g., BHT) if necessary, and validate storage conditions through accelerated stability studies .
Advanced Research Questions
Q. How do computational models (e.g., DFT) align with experimental data in predicting this compound’s isomerization pathways?
- Methodology : Perform density functional theory (DFT) calculations to model transition states and activation energies. Validate using kinetic studies (e.g., monitoring isomer ratios via GC under controlled temperatures). Discrepancies may arise from solvent effects or approximations in computational models; address these via multi-scale modeling (QM/MM) .
- Contradiction Analysis : Compare calculated thermodynamic parameters (ΔH, ΔG) with calorimetry data. If mismatched, re-evaluate basis sets or experimental calibration .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?
- Methodology : Conduct systematic reviews to identify variability sources (e.g., impurities, measurement techniques). Replicate experiments using standardized protocols (ASTM methods for boiling point determination). Apply meta-analysis to assess statistical heterogeneity across studies .
- Statistical Tools : Use Cochran’s Q test or I² statistics to quantify data inconsistency. If heterogeneity is high, subgroup analyses (e.g., by purification method) isolate confounding factors .
Q. How can researchers improve reproducibility in catalytic studies involving this compound?
- Methodology : Document catalyst preparation (e.g., metal loading, support material) exhaustively. Use controlled batch reactors with in-situ monitoring (e.g., FTIR probes). Share raw data and code via repositories like Zenodo to enable independent verification .
- Troubleshooting : If yields vary, test for catalyst deactivation (e.g., leaching via ICP-MS) or moisture sensitivity .
Q. What meta-analytical approaches are suitable for synthesizing findings on this compound’s reactivity across disparate studies?
- Methodology : Employ PRISMA guidelines to screen literature. Extract data on reaction rates, yields, and conditions. Use random-effects models to account for variability in experimental designs. Qualitatively analyze unreported variables (e.g., stirring speed) that may bias results .
- Tools : Platforms like RevMan or R’s
metaforpackage facilitate statistical synthesis. Cross-validate findings with mechanistic insights from computational studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
